7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic organic compound characterized by its fused bicyclic structure, which includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The molecular formula of 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is , with a molar mass of approximately 213.03 g/mol. It is classified under pyrrolopyridines, a subclass of nitrogen-containing heterocycles that exhibit various pharmacological properties .
The synthesis of 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. A common synthetic route includes the bromination of pyridine derivatives followed by cyclization with suitable reagents.
The molecular structure of 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one features a bromine atom at the 7th position of the pyrrolopyridine core. This specific substitution influences its reactivity and biological activity.
7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one can participate in various chemical reactions:
For nucleophilic substitution reactions, common reagents include amines and thiols. Reaction conditions typically involve solvents like dimethylformamide or dichloromethane under controlled temperatures to achieve optimal yields .
The primary target for 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is the Fibroblast Growth Factor Receptors (FGFRs). Upon binding to these receptors:
This binding affects the FGF-FGFR signaling axis, which regulates critical processes such as cell proliferation, migration, and angiogenesis. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (specifically 4T1 cell lines) and induces apoptosis through its action on FGFRs .
The compound exhibits characteristics typical of small organic molecules:
Key chemical properties include:
Relevant data regarding its reactivity indicate that it can participate in electrophilic aromatic substitution due to the presence of the bromine atom .
7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one has several applications in scientific research:
Pyrrolopyridines represent a significant class of nitrogen-containing bicyclic heterocycles formed by the fusion of pyrrole and pyridine rings. This fusion generates six distinct isomeric structures, differentiated by the relative positions of the nitrogen atoms and ring junction points. Among these isomers, pyrrolo[3,4-c]pyridine occupies a specialized niche characterized by its unique electronic distribution and spatial geometry. The defining structural feature of this isomer is the bridgehead nitrogen atom at position 2 and the annular nitrogen within the pyridine ring at position 4, creating a distinctive electron-deficient core with significant dipole moment [2] [3]. This electron-deficient character profoundly influences its reactivity and molecular recognition properties, making it particularly valuable in designing compounds targeting enzyme active sites that preferentially bind electron-poor heterocycles.
Table 1: Structural Characteristics of Pyrrolopyridine Isomers
Isomer Name | Ring Fusion Positions | Key Structural Features | Medicinally Significant Derivatives |
---|---|---|---|
Pyrrolo[3,4-c]pyridine | Pyrrole C3-C4:Pyridine C4-C5 | Bridgehead nitrogen, electron-deficient core | 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one |
Pyrrolo[3,2-b]pyridine | Pyrrole C2-C3:Pyridine C5-C6 | Angular fusion, planar structure | Vemurafenib (B-Raf inhibitor) |
Pyrrolo[2,3-b]pyridine | Pyrrole C2-C3:Pyridine C4-C5 | Linear fusion, resembles indole | Ceralasertib (ATR kinase inhibitor in trials) |
Pyrrolo[3,2-c]pyridine | Pyrrole C3-C4:Pyridine C4-C5 | Unsymmetrical structure with adjacent nitrogens | 7-Bromo-1H-pyrrolo(3,2-c)pyridine |
Pyrrolo[2,3-c]pyridine | Pyrrole C2-C3:Pyridine C3-C4 | Angular fusion with ortho-positioned nitrogens | Limited medicinal applications |
Pyrrolo[3,4-b]pyridine | Pyrrole C3-C4:Pyridine C2-C3 | Linear fusion with para-positioned nitrogens | Structural analogs in kinase inhibitors |
The 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one variant introduces additional complexity through a partially saturated lactam moiety, which significantly enhances hydrogen-bonding capacity and provides a planar, rigid framework for molecular interactions. This structural motif closely mimics natural purine bases, facilitating interactions with biological targets that recognize adenine or guanine derivatives [3] [7]. The lactam functionality also serves as an excellent synthetic handle for further derivatization, particularly at the C7 position where bromination significantly alters electronic properties and enhances cross-coupling reactivity. The unique spatial arrangement of this isomer enables distinct binding modes compared to other fused bicyclic systems, explaining its increasing prominence in targeted drug design, especially for neurological and metabolic disorders [2].
Bromination of the pyrrolo[3,4-c]pyridine scaffold, particularly at the C7 position, serves multiple strategic purposes in medicinal chemistry. The introduction of a bromine atom significantly alters the electron distribution within the heterocyclic system, creating electron-deficient regions that enhance interactions with complementary electron-rich regions in biological targets. More importantly, the carbon-bromine bond serves as an exceptional synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling efficient diversification of the molecular scaffold [5] [9]. This versatility is exemplified by derivatives such as 7-bromo-4-chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one (CAS: 2845145-39-1, C7H4BrClN2O, MW: 247.48), which contains two distinct halogen atoms at positions C7 and C4, allowing sequential and selective functionalization to create diverse chemical libraries [5].
Table 2: Notable Brominated Pyrrolo[3,4-c]pyridine Derivatives and Applications
Compound Name | Molecular Formula | Molecular Weight | Halogen Positioning | Primary Applications |
---|---|---|---|---|
7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one | C7H5BrN2O | 213.03 | C7 bromination | Precursor for cross-coupling reactions |
7-Bromo-4-chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | C7H4BrClN2O | 247.48 | Dual C4-chlorination, C7-bromination | Building block for antidiabetic agents |
3-Bromo-1,4-dihydro-pyrrolo[3,2-b]pyridin-7-one | C7H5BrN2O | 213.03 | C3 bromination | Pharmaceutical intermediate (high cost: $465/0.5g) |
3,6-Bis(5-bromo-2-thienyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione | C46H70Br2N2O2S2 | 882.98 | Thienyl bromination | n-Type organic semiconductor (OFETs, solar cells) |
1-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | C7H7BrN2 | 199.05 | N1 bromination | Synthetic intermediate in drug discovery |
The strategic placement of bromine at C7 activates this position for palladium-catalyzed reactions while preserving the reactivity of other functional groups, such as the lactam carbonyl and potential halogen substituents at C4. Brominated derivatives serve as precursors for synthesizing advanced intermediates with antidiabetic, antiviral, and anticancer activities. For instance, alkoxy derivatives of pyrrolo[3,4-c]pyridine-7-carbonitrile synthesized from brominated precursors have demonstrated exceptional sensitivity as reagents for mercury(II) ion detection at nanomolar concentrations, highlighting their utility beyond pharmaceutical applications in environmental sensing [9]. The electron-withdrawing effect of bromine also enhances the hydrogen-bond accepting ability of the lactam carbonyl, improving target binding affinity in biological systems, particularly for enzymes involved in glucose metabolism and neurological pathways [3] [8].
The exploration of pyrrolo[3,4-c]pyridine derivatives in medicinal chemistry represents a relatively recent but rapidly expanding frontier. Unlike its isomeric counterparts such as pyrrolo[2,3-b]pyridine (found in FDA-approved drugs like vemurafenib) or pyrrolo[3,2-b]pyridine (present in clinical candidates like ceralasertib), the [3,4-c] isomer remained largely unexplored until the early 2000s [3] [7]. Initial interest emerged from structural analogy to biologically active natural products, particularly camptothecin and variolin B, which contain related fused heterocyclic systems. However, it was the systematic investigation of its unique physicochemical properties that catalyzed dedicated research efforts.
The first significant reports of biological activity emerged in the context of metabolic disorders, with Knutsen et al. (2005) describing 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives that effectively reduced blood glucose levels by stimulating glucose uptake into muscle and fat cells without affecting insulin secretion [3]. This groundbreaking work established the scaffold's potential for diabetes therapeutics. Subsequent investigations by Da Settimo et al. (2011) expanded applications into aldose reductase inhibition, demonstrating that 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives exhibited IC50 values in the low micromolar range (1.4-2.5 µM), comparable to established inhibitors like Alrestatin and Sorbinil [3].
Patent literature reveals accelerating interest, exemplified by US9260425B2 (2016) covering pyrazolo[3,4-c]pyridine compounds as kinase inhibitors, highlighting the pharmaceutical industry's recognition of this scaffold's potential in targeted cancer therapies [6]. The evolution of synthetic methodologies, particularly for introducing halogens at specific positions, has enabled more sophisticated structure-activity relationship studies. Bromination at C7 emerged as a pivotal advancement, providing the necessary chemical handle for creating diverse analogs through cross-coupling chemistry. This synthetic breakthrough facilitated exploration across multiple therapeutic areas, including antiviral research targeting HIV-1 integrase and neurological applications focusing on GABA receptor modulation. While no pyrrolo[3,4-c]pyridine-derived drug has reached clinical approval to date, the scaffold features prominently in preclinical candidates addressing metabolic diseases, antibiotic-resistant infections, and oncology targets, positioning it as an emerging privileged structure in modern drug discovery [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0